molecular formula C20H33ClN2O3 B025559 Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-14-3

Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride

Cat. No. B025559
M. Wt: 384.9 g/mol
InChI Key: AXCCMIYOXQLVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as JNJ-42153605, is a novel drug candidate that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).

Mechanism Of Action

Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a PAM of mGluR2, a G protein-coupled receptor that is widely expressed in the brain. PAMs of mGluR2 enhance the activity of the receptor by binding to an allosteric site on the receptor, which leads to an increase in the affinity of the receptor for its endogenous ligand, glutamate. This results in a reduction in the release of glutamate, which is thought to be involved in the pathophysiology of neuropsychiatric disorders.

Biochemical And Physiological Effects

Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to enhance the activity of mGluR2 in the brain, which leads to a reduction in the release of glutamate. This is thought to have a positive effect on cognitive function and may also have an antipsychotic effect. Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has also been shown to reduce anxiety-like behavior in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One direction is to conduct clinical trials in humans to determine the safety and efficacy of the drug. Another direction is to study the potential of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in the treatment of other neuropsychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the precise mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride and its effects on the brain.

Synthesis Methods

The synthesis of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride was first reported by researchers at Janssen Pharmaceuticals in 2011. The synthesis involves the reaction of 3-butoxyphenyl isocyanate with 1-butyl-4-piperidinol in the presence of hydrochloric acid to form the monohydrochloride salt of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. The synthesis is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been extensively studied in preclinical models for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. The drug has been shown to have a positive effect on cognitive function, as well as a potential antipsychotic effect. Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has also been shown to reduce anxiety-like behavior in animal models.

properties

CAS RN

105384-14-3

Product Name

Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

(1-butylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-3-5-12-22-13-10-18(11-14-22)25-20(23)21-17-8-7-9-19(16-17)24-15-6-4-2;/h7-9,16,18H,3-6,10-15H2,1-2H3,(H,21,23);1H

InChI Key

AXCCMIYOXQLVAN-UHFFFAOYSA-N

SMILES

CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-]

Canonical SMILES

CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-]

synonyms

(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-butoxyphenyl)carbama te chloride

Origin of Product

United States

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